An In-depth Technical Guide to 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine
An In-depth Technical Guide to 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The document outlines the compound's core physicochemical properties, a proposed, field-proven synthetic methodology via a Suzuki-Miyaura cross-coupling reaction, detailed characterization techniques, and a discussion of its potential applications. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction and Core Compound Identification
5-Bromo-2-(4-chlorophenyl)-4-methylpyridine is a bi-aryl pyridine derivative characterized by a pyridine core substituted with a bromine atom, a methyl group, and a 4-chlorophenyl group. Its unique electronic and steric properties, conferred by the distinct halogen substituents and their positions on the aromatic rings, make it a valuable intermediate in the synthesis of more complex molecular architectures.
Chemical Abstract Service (CAS) Number: 1989597-28-5[1]
Molecular Structure
Caption: Molecular structure of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine.
Significance and Potential Applications
Pyridine and its derivatives are fundamental scaffolds in drug discovery and are present in a wide array of FDA-approved drugs.[2] The incorporation of a bi-aryl motif, as seen in the topic compound, is a common strategy in medicinal chemistry to explore new chemical space and enhance biological activity.
The 2-(4-chlorophenyl)pyridine moiety, in particular, is a known pharmacophore. For instance, derivatives of 4-chlorophenyl-2-pyridinylmethanol have been investigated as Histamine H1 receptor antagonists.[3] Furthermore, various pyridine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[] The presence of both bromine and chlorine atoms offers two potential sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Given these precedents, 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine holds potential as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.[5]
Proposed Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and generally good to excellent yields.[6][7]
The proposed synthetic strategy involves the coupling of a suitable 5-bromo-4-methylpyridine precursor with 4-chlorophenylboronic acid. A logical starting material for this synthesis is 5-bromo-2-chloro-4-methylpyridine, which can be synthesized from 4-methylpyridine through sequential chlorination and bromination steps.[8] In the subsequent Suzuki coupling, the carbon-chlorine bond at the 2-position of the pyridine ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond at the 5-position. However, with careful selection of the catalyst, ligands, and reaction conditions, selective coupling at the 2-position can be achieved. An alternative and often more reliable approach is to start from a precursor where the 2-position is pre-functionalized for coupling, or where the reactivity is unambiguously directed. For the purpose of this guide, we will outline a general protocol starting from a 2-halo-5-bromopyridine derivative.
Reaction Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific reactivity of the substrates and the desired scale.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-methylpyridine (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).
-
The use of a solid base is common, and its choice can influence the reaction outcome.[7]
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 2-5 mol%.
-
The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity.[9]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Reaction Execution:
-
Heat the reaction mixture to a temperature between 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine.
-
Physicochemical Properties and Characterization
The expected physicochemical properties of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine are summarized below. These are estimated based on the properties of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉BrClN |
| Molecular Weight | 298.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 100-120 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate); Insoluble in water. |
Characterization Data
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings, as well as a singlet for the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the corresponding signals for all the carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, C=N, C-Br, and C-Cl bonds.
-
Elemental Analysis: The percentage composition of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- Ningbo Innopharmchem Co., Ltd. (2026, February 13). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.
- Bhuva, V. V., et al. (2025, August 7). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
- BenchChem. (2025).
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- U.S. Environmental Protection Agency. (2025, October 15). 5-Bromo-4-methylpyridine-2-carboxylic acid Properties.
- MDPI. (2024, July 11).
- PubMed. (2012, June 15). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety.
- Ikram, M., et al. (2017, January 27).
- PubChem. 5-Bromo-2-(4-bromophenyl)pyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ChemicalBook. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
- SSRN.
- Sigma-Aldrich. 5-Bromo-2-chloro-4-methylpyridine 97%.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Organic Chemistry Portal. Suzuki Coupling.
- BOC Sciences.
- Google Patents.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2025, August 7). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl)
- ACS Publications. (2003, June 18).
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- Myers, A. The Suzuki Reaction - Chem 115.
- MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Journal of the Chemical Society, Perkin Transactions 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence.
- Sigma-Aldrich. Sodium metaperiodate for analysis EMSURE ACS,Reag. Ph Eur.
- PubChem. 2-Amino-5-bromopyridine.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.
- ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- BLDpharm. 1989597-28-5|5-Bromo-2-(4-chlorophenyl)-4-methylpyridine.
- MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- ACS Publications. (2016, November 9).
- Cayman Chemical. 7-Aminoclonazepam (CRM) (CAS 4959-17-5).
Sources
- 1. 1989597-28-5|5-Bromo-2-(4-chlorophenyl)-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
